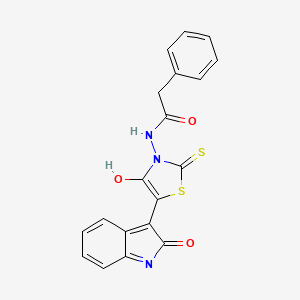

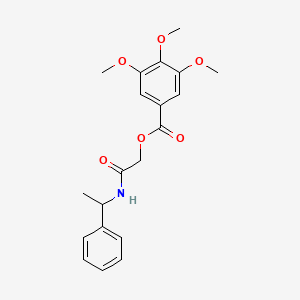

![molecular formula C7H7ClN2O B2589773 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine CAS No. 1260669-93-9](/img/structure/B2589773.png)

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .科学的研究の応用

Anti-inflammatory Applications

Pyrimidine derivatives, including 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine , have been extensively studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable in the development of new anti-inflammatory drugs with potential applications in treating conditions like arthritis, asthma, and other inflammatory diseases.

Antitumor Activity

The pyrano[4,3-D]pyrimidine scaffold is a key feature in the design of novel PARP-1 inhibitors. PARP-1 is involved in DNA repair and is a target for cancer therapy because its inhibition can lead to genomic dysfunction and cell death in cancer cells . Derivatives of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine have shown promise as potent PARP-1 inhibitors, offering a pathway to develop new anticancer drugs.

Antibacterial Activity

Thieno[2,3-d]pyrimidines, which are structurally related to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine , have been used in the synthesis of compounds with notable antibacterial activity . This suggests that modifications of the pyrimidine core can lead to new antibacterial agents, potentially effective against drug-resistant bacterial strains.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding the pharmacological effects of chemical compounds. 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can serve as a starting point for synthesizing a variety of analogs. By analyzing the changes in biological activity with different substitutions, researchers can identify the most promising candidates for drug development .

Synthesis of Novel Compounds

The pyrimidine ring system is versatile for chemical modifications, allowing for the synthesis of a wide range of novel compounds2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be used as a precursor in the synthesis of complex molecules with potential applications in medicinal chemistry and material science .

Pharmacokinetics and Drug Design

Theoretical kinetic studies of pyrimidine derivatives can predict their pharmacokinetic properties, which is essential for drug design. Compounds based on 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the design of drugs with optimal efficacy and safety .

作用機序

Target of Action

The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Biochemical Pathways

The action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

特性

IUPAC Name |

2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVPWVMJFMWDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CN=C(N=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260669-93-9 |

Source

|

| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

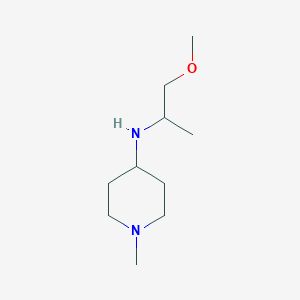

![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)

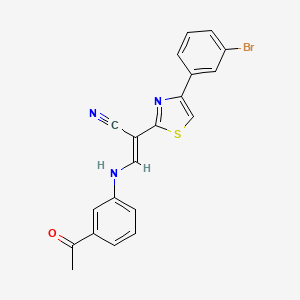

![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)

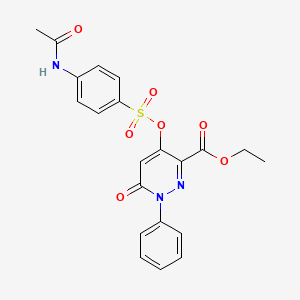

![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)

![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)

![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)

![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)

![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)